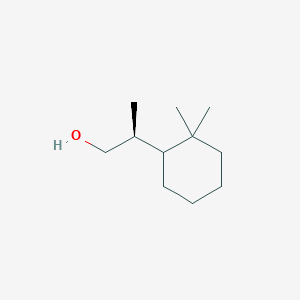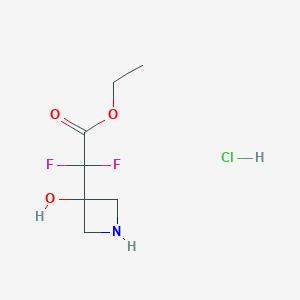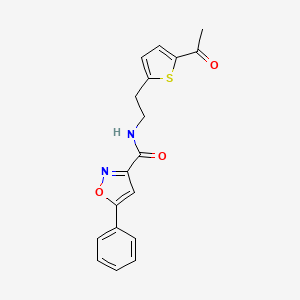
3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2·HCl. It is known for its unique structural properties, which include an amino group, two fluorine atoms, and a methyl group attached to a butanoic acid backbone. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable butanoic acid derivative, followed by the introduction of the amino group through amination reactions. The final step often includes the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination and amination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurotransmitter modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
- 4-Amino-3-methylbutanoic acid;hydrochloride
- 3-Amino-4-fluorobenzoic acid;hydrochloride
Comparison: Compared to similar compounds, 3-Amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride stands out due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for various research applications, offering distinct advantages over its analogs.
Propriétés
IUPAC Name |
3-amino-4,4-difluoro-3-methylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2.ClH/c1-5(8,4(6)7)2-3(9)10;/h4H,2,8H2,1H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNQKYFXZLIPGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)
![N-[(4-chlorophenyl)methyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2389189.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)

![N-(4-{[2-(3,4-dimethoxyphenyl)ethyl]sulfamoyl}phenyl)-2-({5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2389198.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)

![1-(3-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B2389203.png)
![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2389207.png)
